5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Overview
Description
5-(Methoxycarbonyl)piperidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H13NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Scientific Research Applications
5-(Methoxycarbonyl)piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
Safety and Hazards
5-(Methoxycarbonyl)piperidine-3-carboxylic acid is labeled with the GHS07 pictogram, indicating that it is a hazard. The hazard statements include H303 and H320, suggesting that it may be harmful if swallowed and causes eye irritation . Precautionary statements include P305+351+338, advising to rinse cautiously with water for several minutes in case of eye contact .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid typically involves the hydrogenation of functionalized pyridines. One common method includes the use of a rhodium oxide catalyst under mild conditions . The reaction conditions are generally mild, requiring only the reactant, catalyst, and a hydrogen source.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrogenation processes using stable and commercially available catalysts such as Rh2O3. The substrate scope is broad, making this method practically useful for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Hydrogenation is a common reduction reaction for this compound, often using rhodium-based catalysts.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Rhodium oxide (Rh2O3) is a commonly used catalyst for hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation typically yields the reduced form of the compound, while oxidation can produce various oxidized derivatives.
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxylic acid: A similar compound with a carboxylic acid group at the 3-position.
5-(Methoxycarbonyl)piperidine-2-carboxylic acid: Another derivative with the methoxycarbonyl group at the 2-position.
Dimethyl-piperidine-2,6-dicarboxylate: A related compound with two carboxylate groups at the 2 and 6 positions.
Uniqueness
The presence of both the methoxycarbonyl and carboxylic acid groups provides versatility in chemical synthesis and potential biological activity .
Properties
IUPAC Name |
5-methoxycarbonylpiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLHCBDMWXAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678070 | |
Record name | 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748113-39-5 | |
Record name | 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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